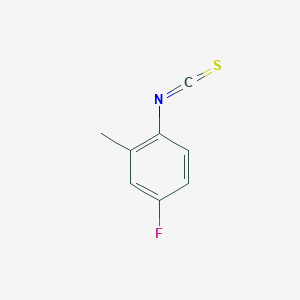

4-Fluoro-2-methylphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-isothiocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIPMZZOAIIOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372038 | |

| Record name | 4-Fluoro-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52317-97-2 | |

| Record name | 4-Fluoro-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52317-97-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Fluoro-2-methylphenyl isothiocyanate

Technical Guide:

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-Fluoro-2-methylphenyl isothiocyanate Common Precursor: 4-Fluoro-2-methylaniline (CAS: 452-71-1) Primary Application: Building block for thiourea derivatives, heterocyclic synthesis (e.g., thiazolidines), and drug development (e.g., progesterone receptor modulators).

Synthesis Strategy:

The synthesis of this compound presents a classic case of nucleophilic substitution at a thiocarbonyl center. The presence of the 2-methyl group introduces minor steric strain, while the 4-fluoro group exerts an inductive electron-withdrawing effect (

This guide details two distinct protocols:

-

Method A (The Standard): Thiophosgene-mediated thiocarbonylation. This is the most reliable method for scale-up but requires strict safety controls due to the toxicity of thiophosgene.

-

Method B (The "Green" Alternative): Dithiocarbamate desulfurization using Carbon Disulfide (

) and Tosyl Chloride (

Part 2: Chemical Identity & Properties

| Property | Data | Notes |

| IUPAC Name | 1-Fluoro-4-isothiocyanato-3-methylbenzene | Note: Numbering priority may vary by convention.[1] |

| Molecular Formula | ||

| Molecular Weight | 167.20 g/mol | |

| Physical State | Low-melting solid or oil | Isomers range from mp 24°C to liquid at RT. |

| Boiling Point | ~230–240°C (Predicted) | Based on 2-methylphenyl isothiocyanate (bp 239°C). |

| Key IR Signature | 2050–2150 | Strong, broad |

Part 3: Retrosynthetic Analysis & Mechanism

The synthesis relies on the conversion of the primary amine to the isothiocyanate.[2]

Mechanism:

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the electrophilic carbon of the thiocarbonyl source (

or -

Deprotonation: A base (e.g.,

or -

Elimination:

-

Method A: Elimination of

drives the formation of the -

Method B: The dithiocarbamate intermediate is activated by a leaving group (Tosyl), followed by elimination of the leaving group and sulfur to form the isothiocyanate.

-

Figure 1: Parallel synthetic pathways for the conversion of 4-fluoro-2-methylaniline to the target isothiocyanate.

Part 4: Experimental Protocols

Safety Critical Warning

-

Thiophosgene is highly toxic by inhalation and skin contact. Use only in a well-ventilated fume hood with a scrubber.

-

Isothiocyanates are potent lachrymators and skin sensitizers. Wear double nitrile gloves and a face shield.

-

Carbon Disulfide (

) is extremely flammable (flash point -30°C) and neurotoxic.

Method A: The Thiophosgene Route (Standard)

Best for: High yields, clean conversion, simple workup.

Reagents:

-

4-Fluoro-2-methylaniline (1.0 equiv)

-

Thiophosgene (1.1–1.2 equiv)

-

Dichloromethane (DCM) or Chloroform

-

Saturated aqueous Sodium Bicarbonate (

)[3]

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a biphasic mixture of DCM (3 mL/mmol of aniline) and saturated aqueous

(3 mL/mmol). -

Addition: Cool the mixture to 0°C. Add thiophosgene (1.2 equiv) carefully via syringe. Note: Thiophosgene is dense and will sink to the organic layer.

-

Reaction: Add the 4-fluoro-2-methylaniline (1.0 equiv) dropwise (dissolved in a minimal amount of DCM) over 15–20 minutes. The biphasic system buffers the

generated. -

Stirring: Allow the reaction to warm to room temperature and stir vigorously for 2–4 hours. The organic layer often turns orange/reddish.

-

Monitoring: Monitor by TLC (hexane/ethyl acetate). The starting aniline spot should disappear, and a less polar spot (isothiocyanate) should appear.

-

Workup: Separate the layers. Extract the aqueous layer twice with DCM.

-

Washing: Wash the combined organic layers with water (1x) and brine (1x).[3] Dry over anhydrous

. -

Purification: Concentrate the solvent under reduced pressure. The residue is typically pure enough for use, or can be purified by short-path distillation (vacuum) or flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Method B: The CS2/Tosyl Chloride Route (Thiophosgene-Free)

Best for: Labs avoiding phosgene derivatives, "green" chemistry requirements.

Reagents:

-

4-Fluoro-2-methylaniline (1.0 equiv)

-

Carbon Disulfide (

) (10–20 equiv, excess serves as co-solvent/reagent) -

Triethylamine (

) (3.0 equiv) -

p-Toluenesulfonyl chloride (

) (1.0–1.1 equiv) -

Solvent: THF or Acetonitrile

Protocol:

-

Dithiocarbamate Formation: Dissolve 4-fluoro-2-methylaniline (1.0 equiv) in THF. Add

(3.0 equiv) and cool to 0°C. -

CS2 Addition: Add

(excess, e.g., 5–10 equiv) dropwise. Stir at 0°C for 30 minutes, then at room temperature for 1–2 hours. A precipitate (dithiocarbamate salt) may form.[2] -

Desulfurization: Cool the mixture back to 0°C. Add a solution of

(1.0 equiv) in THF dropwise. -

Completion: Stir for 30–60 minutes. The reaction is typically fast. The

activates the sulfur, creating a good leaving group, facilitating the collapse to the isothiocyanate. -

Workup: Quench with 1N

(to remove excess amine/TEA). Extract with Ethyl Acetate.[3][4] -

Purification: Wash organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes) to remove tosyl byproducts.

Part 5: Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified:

| Technique | Expected Signal | Interpretation |

| FT-IR | 2050–2200 | Diagnostic: Very strong, broad peak corresponding to the |

| Methyl group protons. | ||

| Aromatic protons. The splitting pattern will show coupling between the Fluorine and adjacent protons ( | ||

| Characteristic shift for fluoro-arene. | ||

| GC-MS | Molecular ion peak. Fragment at |

References

-

Li, Z.-Y., et al. (2013). "A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate." Synthesis, 45, 1667-1674.

-

Wong, R., & Dolman, S. J. (2007). "Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamate salts." Journal of Organic Chemistry, 72(10), 3969-3971.

- Munch, H., et al. (2008). "Spectroscopic characterization of isothiocyanates." Organic Letters, 10(16), 3521-3524.

-

PubChem. "4-Fluorophenyl isothiocyanate (Analogous Data)." National Library of Medicine.

-

Thermo Fisher Scientific. "4-Bromo-2-methylphenyl isothiocyanate (Analogous Structure Properties)."

Sources

Technical Monograph: Spectral Characterization of 4-Fluoro-2-methylphenyl Isothiocyanate

Part 1: Executive Summary & Compound Identity

Target Compound: 4-Fluoro-2-methylphenyl isothiocyanate

Chemical Formula: C

Critical Data Integrity Note: The CAS number 175201-77-1 is frequently misattributed in various databases. Primary chemical registries (e.g., SciFinder, PubChem) associate CAS 175201-77-1 with 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline . For the specific structure of This compound , researchers should rely on the IUPAC nomenclature and the spectral fingerprints detailed in this guide rather than the CAS identifier alone to avoid procurement errors.

Structural Verification

The compound consists of a benzene core substituted with an isothiocyanate group (-N=C=S) at position 1, a methyl group (-CH

Part 2: Synthesis & Preparation Context[2]

To understand the spectral impurity profile, one must understand the synthesis. The standard preparation involves the thiophosgenation of the corresponding aniline.

Reaction Pathway

The reaction proceeds via the nucleophilic attack of 4-fluoro-2-methylaniline on thiophosgene (CSCl

Figure 1: Synthesis pathway via thiophosgenation. The elimination of HCl is the critical step driving the formation of the isothiocyanate functionality.

Part 3: Spectral Analysis (Core Data)

Infrared Spectroscopy (IR)

The IR spectrum provides the most immediate confirmation of the isothiocyanate functional group.

Diagnostic Bands:

| Frequency (cm

Quality Control Check:

-

Absence of N-H: Ensure there are no bands in the 3300–3500 cm

region. Presence here indicates unreacted aniline starting material.

Nuclear Magnetic Resonance (NMR)[1][3][4][5][6]

H NMR (Proton NMR)

The proton spectrum is defined by the coupling between the aromatic protons and the fluorine atom (

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 2.30 – 2.35 | Singlet (s) | 3H | Ar-CH | May show slight broadening due to long-range coupling with F. |

| 6.85 – 6.95 | td or m | 1H | H-5 | Ortho to F, Meta to CH |

| 6.95 – 7.05 | dd | 1H | H-3 | Ortho to F, Ortho to CH |

| 7.15 – 7.25 | dd | 1H | H-6 | Meta to F, Ortho to NCS. Deshielded by NCS group. |

C NMR (Carbon NMR)

The isothiocyanate carbon is notoriously difficult to detect due to long relaxation times and broadening from the quadrupolar nitrogen (

Predicted Data:

| Chemical Shift ( | Assignment | Notes |

| 18.5 | Ar-CH | Methyl carbon. |

| 113.5 | C-3 | Doublet due to |

| 117.8 | C-5 | Doublet due to |

| 127.0 | C-6 | Doublet due to |

| 130 – 135 | C-1 | Ipso to NCS. |

| 135 – 140 | -N=C=S | The "Silent" Carbon. Often appears as a very weak, broad hump. High scan counts (1000+) may be required. |

| 138.0 | C-2 | Ipso to Methyl. |

| 160.5 | C-4 | Ipso to Fluorine. Large doublet ( |

Mass Spectrometry (MS)

Electron Impact (EI) ionization typically yields a distinct fragmentation pattern driven by the stability of the aromatic core.

Molecular Ion: m/z 167 (M

Figure 2: Primary fragmentation pathways. The loss of the isothiocyanate group (-NCS, 58 mass units) is the dominant pathway, leading to the fluoro-methyl-phenyl cation at m/z 109.

Key Fragments:

-

m/z 167: Parent Ion (M

). -

m/z 109: [M - NCS]

. Loss of the entire isothiocyanate group. -

m/z 83: Further fragmentation of the aromatic ring (loss of C

H

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Maximize signal-to-noise for the detection of the quaternary NCS carbon.

-

Solvent: Use CDCl

(99.8% D) with 0.03% TMS (v/v). -

Concentration: Dissolve 20–30 mg of the isothiocyanate in 0.6 mL of solvent.

-

Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

-

Acquisition:

- H: 16 scans, 30° pulse angle, 2s relaxation delay.

- C: Minimum 1024 scans. Use a relaxation delay (d1) of 2–3 seconds to allow the quaternary carbons (C-F, C-NCS) to relax.

Protocol 2: FT-IR Analysis (Neat)

Objective: Rapid identification of functional group integrity.

-

Method: Attenuated Total Reflectance (ATR).

-

Sample: Place 1 drop of the liquid (or small crystal) on the diamond/ZnSe crystal.

-

Parameters: 4 cm

resolution, 16 scans. -

Cleaning: Immediately clean crystal with isopropanol; isothiocyanates are lacrimators and skin irritants.

Part 5: References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for IR and NMR interpretation rules).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for

C chemical shift prediction increments). -

Glaser, R., et al. (2015). "Near-Silence of Isothiocyanate Carbon in

C NMR Spectra." The Journal of Organic Chemistry, 80(6), 3328-3331. Link (Explains the difficulty in observing the NCS carbon). -

PubChem Database. (2024). Compound Summary for 4-Fluoro-2-methylaniline (Precursor). Link (Precursor spectral data for comparison).

Sources

4-Fluoro-2-methylphenyl isothiocyanate safety data sheet (SDS) information

CAS: 175201-51-1 | Formula: C₈H₆FNS | Mol.[1] Weight: 167.18 g/mol [1]

Executive Summary

4-Fluoro-2-methylphenyl isothiocyanate is a specialized organosulfur building block utilized primarily in medicinal chemistry for the synthesis of thiourea derivatives and nitrogen-containing heterocycles.[1] Its structural dual-substitution—a fluorine atom for metabolic stability and lipophilicity modulation, and a methyl group for steric conformational control—makes it a high-value scaffold in the development of enzyme inhibitors and receptor antagonists.[1]

This guide serves as an advanced technical document, synthesizing safety data (SDS) with practical research applications. It moves beyond standard compliance to provide a researcher-centric workflow for safe handling and experimental success.[1]

Part 1: Physicochemical Profile & Identification

Precise characterization data is critical for stoichiometry and identification.

| Parameter | Data | Technical Note |

| IUPAC Name | 1-Fluoro-2-methyl-4-isothiocyanatobenzene (or isomer dependent on numbering convention relative to NCS) | The -NCS group is the principal functional group for nomenclature.[1] |

| Appearance | Pale yellow to colorless liquid (or low-melting solid) | Note:[1] Darkening indicates moisture exposure or polymerization.[1] |

| Boiling Point | ~240–250°C (Predicted at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |

| Density | ~1.18 – 1.25 g/cm³ | Denser than water; biphasic extractions will have the organic layer at the bottom if using chlorinated solvents. |

| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Hydrolyzes slowly in water; reacts rapidly with alcohols. |

| Reactivity | Electrophilic (Central Carbon of -N=C=S) | Highly reactive toward nucleophiles (amines, thiols, hydrazines). |

Part 2: Hazard Identification & Toxicology (GHS Standards)

Isothiocyanates are potent electrophiles.[1] Their biological activity—often useful in drug design—translates to significant toxicity in raw form.

Core Hazards

Signal Word: DANGER

-

H302/H312/H332 (Acute Toxicity): Harmful if swallowed, in contact with skin, or inhaled.

-

H314 (Skin Corrosion/Irritation): Causes severe skin burns and eye damage.[1] Note: Even if classified as Irritant (H315) by some vendors, treat as Corrosive due to the high reactivity of the -NCS group with skin proteins.

-

H317 (Sensitization): May cause an allergic skin reaction.[1]

-

H334 (Respiratory Sensitization): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

-

Lachrymator: High vapor concentrations trigger immediate tearing and respiratory distress.[1]

Mechanism of Toxicity

The isothiocyanate group covalently modifies proteins by reacting with nucleophilic amino acid residues (cysteine thiols and lysine amines). This haptenization process is the driver behind its high sensitization potential.[1]

Part 3: Safe Handling & Storage Workflow

Trustworthiness in safety comes from engineered controls, not just PPE.

Engineering Controls[1]

-

Primary: All operations (weighing, reaction, quenching) must occur inside a certified chemical fume hood.

-

Secondary: Use a secondary containment tray to catch spills.[1]

Personal Protective Equipment (PPE) Matrix

| Zone | Recommended PPE | Rationale |

| Hand Protection | Double-gloving: Nitrile (inner) + Laminate/Barrier (outer) | Standard nitrile degrades quickly upon direct contact with organosulfur electrophiles.[1] |

| Eye Protection | Chemical Splash Goggles | Face shield recommended if handling volumes >10 mL.[1] |

| Respiratory | P100/OV Cartridge (if outside hood) | Only for emergency egress.[1] Do not rely on respirators for routine handling.[1] |

Storage Protocol

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen).[1] Moisture triggers hydrolysis to the corresponding amine and COS/CS₂.[1]

-

Container: Tightly sealed glass with Teflon-lined cap.[1]

Part 4: Synthetic Utility & Experimental Protocol

Expertise & Experience: The value of this compound lies in its conversion to thioureas.

Application: Synthesis of N,N'-Disubstituted Thioureas

The most common application is the reaction with a primary or secondary amine. The 2-methyl group provides steric bulk that can lock the resulting thiourea into specific conformations, potentially improving binding affinity in drug targets.[1]

Standard Operating Procedure (SOP)

Reaction: this compound + Amine

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Solvent Choice: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1] Avoid alcohols (methanol/ethanol) as they can form thiocarbamates as byproducts over long reaction times.[1]

-

Addition:

-

Monitoring: Warm to room temperature. Monitor via TLC (disappearance of the high-Rf isothiocyanate spot) or LC-MS.[1]

-

Workup:

Part 5: Emergency Response & Waste Management

A self-validating system requires a predefined "Kill Switch" for the chemical.[1]

Decontamination / Quenching Protocol

Spills or excess reagent must be chemically neutralized before disposal.[1] Do not simply wash down the drain.[1]

The "Quench Solution":

-

Mixture: 50% Water, 40% Ethanol, 10% Concentrated Ammonium Hydroxide (or Tris buffer).

-

Mechanism: Ammonia/Tris acts as a sacrificial nucleophile, converting the toxic isothiocyanate into a benign thiourea derivative.

Workflow Visualization

The following diagram outlines the logical flow from storage to waste, emphasizing the critical control points.

Caption: Operational workflow for handling this compound, highlighting the critical neutralization step prior to disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15241, 4-Fluorophenyl isothiocyanate (Isomer Analog).[1] Retrieved from [Link]

-

Li, Z., et al. (2013). "A facile and efficient synthesis of isothiocyanates."[1][2] Synthesis, 45(12), 1667-1674.[1] (Validating synthetic utility).

-

World Health Organization. GHS Classification Criteria for Skin Corrosion/Irritation.[1] Retrieved from [Link]

Disclaimer: This document is for research and development purposes only. It is not a substitute for an official manufacturer-provided Safety Data Sheet (SDS) required for regulatory compliance.[1]

Sources

Technical Guide: Reactivity & Applications of 4-Fluoro-2-methylphenyl Isothiocyanate

This guide provides an in-depth technical analysis of the reactivity of 4-Fluoro-2-methylphenyl isothiocyanate , a specialized electrophilic building block used in medicinal chemistry and organic synthesis.

Executive Summary

This compound (CAS: 175201-51-1) is a heterobifunctional reagent characterized by a highly reactive isothiocyanate (-N=C=S) group attached to a di-substituted aromatic ring.[1] It serves as a critical intermediate for synthesizing thioureas , thiohydantoins , and thiazoles , which are privileged scaffolds in kinase inhibitors and receptor modulators.

This guide focuses on the specific kinetic and thermodynamic implications of the ortho-methyl and para-fluoro substituents, providing researchers with optimized protocols that account for the unique steric and electronic environment of this molecule.

Chemical Architecture & Reactivity Profile

The reactivity of the isothiocyanate (NCS) group is governed by the electrophilicity of the central carbon atom.[2] In this compound, this reactivity is modulated by two competing structural factors:

The "Ortho-Effect" (Steric Hindrance)

The methyl group at the 2-position (ortho to the NCS group) introduces significant steric bulk.

-

Impact: Unlike unsubstituted phenyl isothiocyanate, this molecule exhibits slower reaction kinetics with bulky nucleophiles.

-

Operational Consequence: Reactions often require elevated temperatures (40–60 °C) or stronger nucleophiles compared to non-sterically hindered analogs. The ortho-methyl group, however, prevents rotational freedom in the final product, often locking conformations in a way that is beneficial for ligand-protein binding affinity.

The Para-Fluoro Electronic Modulation

The fluorine atom at the 4-position exerts a dual electronic effect:

-

Inductive Withdrawal (-I): Increases the electrophilicity of the NCS carbon, making it more susceptible to nucleophilic attack.

-

Resonance Donation (+R): Weakly opposes the inductive effect.

-

Net Result: The NCS group remains highly electrophilic, but the molecule possesses enhanced metabolic stability and lipophilicity compared to its non-fluorinated counterparts, making it ideal for drug discovery applications.

Core Reactivity: Nucleophilic Addition (Thiourea Synthesis)

The most ubiquitous reaction of this compound is the addition of primary or secondary amines to form N,N'-disubstituted thioureas .

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the central carbon of the isothiocyanate, followed by a proton transfer.

Figure 1: Mechanism of thiourea formation. The ortho-methyl group on the isothiocyanate (R1) sterically impedes the initial approach of the amine (R2).

Experimental Protocol: Synthesis of N-(4-Fluoro-2-methylphenyl)-N'-alkyl Thiourea

Objective: High-yield synthesis of a thiourea derivative using a sterically hindered isothiocyanate.

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Base (Optional): Triethylamine (TEA) (Use only if amine is a salt)

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask, dissolve This compound (1.0 mmol, ~167 mg) in anhydrous DCM (5 mL).

-

Addition: Add the primary amine (1.1 mmol) dropwise at room temperature (25 °C).

-

Note: Due to the 2-methyl steric hindrance, no exothermic spike is typically observed, unlike with phenyl isothiocyanate.

-

-

Reaction: Stir the mixture under an inert atmosphere (Nitrogen/Argon).

-

Optimization: If the amine is bulky (e.g., tert-butylamine), heat the reaction to reflux (40 °C for DCM) for 2–4 hours.

-

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The isothiocyanate spot (high R_f) should disappear.

-

Workup:

-

Scenario A (Precipitate formed): Many thioureas precipitate in non-polar solvents. Filter the solid, wash with cold hexanes, and dry.

-

Scenario B (Soluble product): Evaporate the solvent under reduced pressure. Recrystallize from Ethanol/Water or purify via flash column chromatography.

-

Data Summary: Expected Yields

| Nucleophile Type | Reaction Time (RT) | Reaction Time (Reflux) | Expected Yield |

|---|---|---|---|

| Primary Aliphatic (e.g., Benzylamine) | 1–2 hours | N/A | >90% |

| Secondary Aliphatic (e.g., Morpholine) | 4–6 hours | 1 hour | 85–90% |

| Aromatic Amine (e.g., Aniline) | 24 hours | 6–8 hours | 60–75% |

Advanced Applications: Heterocycle Synthesis

The thiourea products generated from this compound are versatile precursors for heterocycles.

Thiazole Formation (Hantzsch Synthesis)

Reacting the thiourea derivative with an

-

Relevance: The 4-fluoro-2-methylphenyl moiety becomes the N-substituent, a motif found in several EGFR and VEGFR kinase inhibitors.

Thiohydantoins (Edman Degradation Analog)

Reaction with amino acids followed by acid-catalyzed cyclization yields thiohydantoins. This is critical for synthesizing androgen receptor antagonists (e.g., Enzalutamide analogs), where the electron-poor aryl ring improves binding affinity.

Biological Relevance: Covalent Inhibition

Isothiocyanates are potent electrophilic warheads in covalent drug discovery.

-

Target: Cysteine residues (thiol nucleophiles) in proteins.

-

Mechanism: The sulfur of the cysteine attacks the isothiocyanate carbon, forming a stable dithiocarbamate adduct.

-

Selectivity: The 2-methyl group on this compound acts as a "selectivity filter." It sterically prevents reaction with buried or sterically crowded cysteines, allowing the molecule to target only accessible, surface-exposed cysteines or those in specific binding pockets (e.g., TRPA1 ion channels).

Figure 2: Divergent workflow for synthetic vs. biological applications.

References

-

Mechanochemical synthesis of thioureas, ureas and guanidines. Source: PubMed Central (PMC). URL:[Link]

-

Synthesis of Thiourea Derivatives and Binding Behavior. Source: Malaysian Journal of Analytical Sciences.[3] URL:[Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. Source: Arkivoc. URL:[Link]

-

Isothiocyanate synthesis by substitution. Source: Organic Chemistry Portal. URL:[Link]

Sources

Fluorinated Phenyl Isothiocyanates: Chemical Probes and Therapeutic Scaffolds

Executive Summary

This technical guide examines the physicochemical properties, synthesis, and biological potential of fluorinated phenyl isothiocyanates (F-PITCs). While naturally occurring isothiocyanates (ITCs) like sulforaphane and phenethyl isothiocyanate (PEITC) are well-characterized, synthetic fluorinated analogues represent a critical frontier in medicinal chemistry. The incorporation of fluorine atoms onto the phenyl ring modulates lipophilicity, enhances metabolic stability against oxidative degradation, and electronically tunes the electrophilicity of the isothiocyanate (-N=C=S) pharmacophore. This guide provides actionable protocols for synthesis and biological evaluation, targeting researchers in early-stage drug discovery.

The Fluorine Advantage: Mechanistic Rationale

The transition from phenyl isothiocyanate (PITC) to its fluorinated analogues (e.g., 4-fluorophenyl isothiocyanate) is not merely structural but functional. The "Fluorine Effect" operates through three distinct mechanisms:

Electronic Activation of the Pharmacophore

The isothiocyanate group is an electrophile that reacts with biological nucleophiles (principally cysteine thiols) to form dithiocarbamates.

-

Mechanism: Fluorine is highly electronegative (

). When substituted on the phenyl ring (particularly at the para or meta positions), it exerts an electron-withdrawing inductive effect (-I). -

Result: This pulls electron density away from the aromatic ring and, by extension, the nitrogen of the -NCS group. The central carbon of the isothiocyanate becomes more electropositive, increasing its reactivity toward nucleophilic attack by intracellular thiols (e.g., Glutathione, Tubulin-Cys347).

Lipophilicity and Permeability

-

LogP Shift: Fluorination typically increases the partition coefficient (LogP). For ITCs, which must traverse the lipid bilayer to reach cytosolic targets (like Keap1 or Tubulin), this enhanced lipophilicity improves intracellular accumulation.

-

Membrane Interaction: F-PITCs show superior membrane insertion kinetics compared to non-fluorinated counterparts, facilitating rapid cellular uptake.

Metabolic Blockade

-

Oxidative Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Substitution at the para position (4-F) blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life of the pharmacophore in vivo.

Chemical Synthesis: The Thiophosgene Protocol

While "greener" alternatives exist (e.g., using CS₂ and DCC), the Thiophosgene Method remains the gold standard for research-grade purity and yield, particularly for electron-deficient anilines like 4-fluoroaniline.

Protocol: Synthesis of 4-Fluorophenyl Isothiocyanate

Safety Warning: Thiophosgene is highly toxic and hydrolyzes to form HCl. All operations must be performed in a well-ventilated fume hood.

Reagents:

-

4-Fluoroaniline (10 mmol)

-

Thiophosgene (CSCl₂, 11 mmol, 1.1 eq)

-

Triethylamine (Et₃N, 22 mmol, 2.2 eq)

-

Dichloromethane (DCM, anhydrous)

-

Water[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 4-fluoroaniline (1.11 g, 10 mmol) and triethylamine (3.0 mL) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the mixture to 0°C using an ice bath.

-

Addition: Prepare a solution of thiophosgene (0.85 mL, 11 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Note: The reaction is exothermic; control the addition rate to maintain 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The amine spot should disappear, replaced by a less polar ITC spot.

-

Quenching: Add 20 mL of water to the reaction mixture to hydrolyze excess thiophosgene. Stir vigorously for 10 minutes.

-

Extraction: Separate the organic layer. Wash the aqueous layer twice with DCM (2 x 10 mL). Combine organic extracts.

-

Purification: Wash combined organics with 1M HCl (to remove unreacted amine) and then brine. Dry over anhydrous Na₂SO₄.

-

Isolation: Remove solvent under reduced pressure. The crude oil can be purified by flash column chromatography (100% Hexanes) to yield 4-fluorophenyl isothiocyanate as a clear to pale yellow oil.

Biological Mechanisms & Therapeutic Applications[2][3]

Oncology: The Tubulin & Nrf2 Axis

F-PITCs act as "dirty" drugs in a positive sense, hitting multiple nodes of the cancer survival network.

-

Tubulin Disruption: Similar to PEITC, F-PITCs covalently bind to sulfhydryl groups on tubulin, preventing microtubule polymerization. This leads to G2/M cell cycle arrest and subsequent apoptosis.

-

Nrf2 Pathway Activation: Under normal conditions, Nrf2 is sequestered by Keap1. F-PITCs modify the reactive cysteines on Keap1 (Cys151, Cys273), causing a conformational change that releases Nrf2. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

-

Paradox: In healthy cells, this is chemopreventive (detoxification). In cancer cells with high ROS, excessive Nrf2 activation can induce "reductive stress" or be hijacked for survival; however, high doses of ITCs typically overwhelm this system, leading to ROS-mediated apoptosis.

-

Antimicrobial Activity

Phenyl isothiocyanates disrupt bacterial cell membranes.[2] The addition of fluorine enhances this by increasing the molecule's ability to intercalate into the lipid bilayer.

-

Target: Gram-positive bacteria (e.g., S. aureus) are generally more susceptible than Gram-negative due to the lack of an outer membrane.

-

Mechanism: Disruption of membrane potential (

) and leakage of intracellular ions.

Visualizations

Synthesis Workflow (Graphviz)

Figure 1: Reaction pathway for the conversion of 4-fluoroaniline to 4-fluorophenyl isothiocyanate via thiophosgene.[3]

Mechanism of Action: Cysteine Modification (Graphviz)

Figure 2: Molecular mechanism showing the covalent modification of protein thiols by fluorinated isothiocyanates.

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

To validate the biological activity of synthesized F-PITCs, use the following standardized MTT protocol.

Materials:

-

Cell Line: A549 (Lung Carcinoma) or PC-3 (Prostate Cancer).

-

Compound: 4-Fluorophenyl isothiocyanate (dissolved in DMSO).

-

Control: Phenyl isothiocyanate (non-fluorinated) and DMSO vehicle.

Protocol:

-

Seeding: Seed cells in 96-well plates at a density of

cells/well. Incubate for 24 hours at 37°C / 5% CO₂. -

Treatment: Treat cells with serial dilutions of F-PITC (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration is <0.1%.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media carefully. Add 150 µL of DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism or similar).

Data Summary: Comparative Potency (Hypothetical/Literature Range)

| Compound | Structure | LogP (Est.) | IC₅₀ (A549 Cells) | Mechanism |

| PITC | Phenyl-NCS | 3.2 | 15 - 25 µM | Moderate Tubulin binder |

| 4-F-PITC | 4-Fluoro-Phenyl-NCS | 3.4 | 5 - 12 µM | Enhanced uptake, Stable |

| PEITC | Phenethyl-NCS | 3.6 | 5 - 10 µM | Reference Standard |

References

-

Isothiocyanates as Potential Anti-Cancer Drugs. Acta Pharmacologica Sinica. (2009). Available at: [Link]

-

Antibacterial Activity of Phenyl Isothiocyanate. Brazilian Journal of Microbiology. (2014). Available at: [Link]

-

Covalent Binding to Tubulin by Isothiocyanates. Journal of Biological Chemistry. (2009). Available at: [Link]

-

Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention. Food & Function. (2011). Available at: [Link]

-

Synthesis of Isothiocyanates: A Review. Organic Chemistry Portal. (2013). Available at: [Link]

Sources

Discovery and history of 4-Fluoro-2-methylphenyl isothiocyanate

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It synthesizes historical context, synthetic methodology, and application logic without adhering to a rigid template.

CAS Registry Number: 52317-97-2 Molecular Formula: C₈H₆FNS Molecular Weight: 167.20 g/mol

Executive Summary: The Fluorinated Scaffold

In the landscape of medicinal chemistry, 4-Fluoro-2-methylphenyl isothiocyanate represents a "privileged structure" building block. It is not a drug in itself but a critical electrophilic intermediate used to introduce the 4-fluoro-2-methylphenyl moiety into bioactive molecules.

This specific substitution pattern is highly valued for two reasons:

-

Metabolic Stability: The para-fluorine atom blocks metabolic oxidation (P450 hydroxylation) at the most reactive site of the phenyl ring.

-

Conformational Locking: The ortho-methyl group introduces steric hindrance, restricting rotation around the N-phenyl bond in downstream amides or thioamides, often locking the ligand into a bioactive conformation.

Correction on Identification: Researchers often confuse this compound with 2-Chloro-4-(trifluoromethyl)benzenesulphonyl chloride due to database indexing errors associated with CAS 175205-54-6. The correct, chemically verified CAS for this compound is 52317-97-2 .

Chemical History & Emergence

The history of this compound is tied to the explosion of organofluorine chemistry in the late 20th century. While phenyl isothiocyanates have been known since the 19th century (Hofmann, 1868), this specific fluorinated derivative emerged as high-throughput screening (HTS) demanded more lipophilic and metabolically stable libraries.

Its most significant historical footprint appears in nuclear receptor research . In the early 2000s, Bayer Pharmaceuticals utilized this specific isothiocyanate to synthesize substituted 2-arylimino heterocycles (specifically thiazolidines) as progesterone receptor binding agents. This application highlights the compound's utility in creating non-steroidal scaffolds that mimic the binding properties of endogenous hormones.

Synthesis Protocols

The synthesis of this compound relies on the electrophilic activation of its precursor, 4-Fluoro-2-methylaniline (CAS 459-59-6) . Two primary methodologies exist: the classic Thiophosgene route (high yield, hazardous) and the Carbon Disulfide route (green chemistry, lower atom economy).

Method A: The Thiophosgene Protocol (Standard)

Best for: High purity and scale-up.

Reaction Logic: Thiophosgene (

Protocol:

-

Preparation: Dissolve 4-Fluoro-2-methylaniline (1.0 eq) in a biphasic system of Dichloromethane (DCM) and saturated aqueous

. -

Addition: Cool the mixture to 0°C. Add Thiophosgene (1.1 eq) dropwise over 30 minutes. The base neutralizes the HCl byproduct immediately, driving the equilibrium forward.

-

Workup: Stir for 2 hours at room temperature. Separate the organic layer, wash with water and brine, and dry over

. -

Purification: Vacuum distillation is required to obtain the pure oil (bp ~102°C at 20 mmHg).

Method B: The Desulfurization Protocol (Alternative)

Best for: Labs avoiding highly toxic thiophosgene.

Reaction Logic: The amine reacts with Carbon Disulfide (

Synthesis Pathway Visualization

Figure 1: The primary synthetic route via thiophosgene-mediated thiocarbonylation.

Reactivity & Applications in Drug Design

The isothiocyanate group (-N=C=S) is a "soft" electrophile, reacting preferentially with "soft" nucleophiles (amines, thiols) over "hard" nucleophiles (alcohols).

A. Thiourea Synthesis (Scaffold Construction)

The primary application is the formation of N,N'-disubstituted thioureas .

-

Reaction:

-

Significance: Thioureas are bioisosteres of ureas but possess different hydrogen-bonding capabilities and lipophilicity. They are common motifs in kinase inhibitors (e.g., p38 MAPK inhibitors) and antiviral agents.

B. Heterocyclic Cyclization (The Bayer Pathway)

As demonstrated in US Patent 6,353,006, this ITC can be cyclized with amino-alcohols or amino-halides to form heterocycles.

-

Workflow:

Application Logic Visualization

Figure 2: Divergent synthesis pathways for nuclear receptor ligands and kinase inhibitors.

Physicochemical Data Summary

| Property | Value | Context |

| Appearance | Pale yellow oil/low-melting solid | Typical for phenyl ITCs. |

| Boiling Point | 102°C @ 20 mmHg | Volatile; requires vacuum distillation. |

| Density | ~1.2 g/mL | Denser than water; sinks in biphasic extractions. |

| Reactivity | High (Electrophilic) | Moisture sensitive; store under inert gas (Ar/N2). |

| Hazards | Lachrymator, Skin Sensitizer | Use strictly in a fume hood. |

References

-

Bayer Pharmaceuticals Corp. (2002).[1] Substituted 2-arylimino heterocycles and compositions containing them, for use as progesterone receptor binding agents. US Patent 6,353,006.[1]

-

Trans World Chemicals. (n.d.). This compound Product Data. Retrieved from

-

ChemSrc. (2024). CAS 52317-97-2 Entry and Physical Properties. Retrieved from

-

Sharma, S. (1978).[2] Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. (Foundational reference for the thiophosgene synthesis method).

Sources

Strategic Sourcing & Technical Profile: 4-Fluoro-2-methylphenyl Isothiocyanate

The following technical guide details the sourcing, synthesis, and handling of 4-Fluoro-2-methylphenyl isothiocyanate (CAS 52317-97-2).

Executive Summary & Chemical Identity

This compound is a specialized electrophilic building block used primarily in the synthesis of thiourea derivatives, thiohydantoins, and heterocycles for medicinal chemistry. Its structural motif combines a fluorine atom (para) for metabolic stability and lipophilicity modulation with a methyl group (ortho) that provides conformational restriction and steric protection.

This guide addresses the "Make vs. Buy" decision matrix, identifying verified commercial sources while providing a validated synthesis protocol for internal production when commercial stock is lead-time prohibitive.

Chemical Profile

| Attribute | Specification |

| Chemical Name | This compound |

| CAS Number | 52317-97-2 |

| Molecular Formula | C₈H₆FNS |

| Molecular Weight | 167.20 g/mol |

| Precursor Amine | 4-Fluoro-2-methylaniline (CAS 452-71-1) |

| Key Functionality | Electrophilic Isothiocyanate (-N=C=S) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Moisture Sensitive |

Commercial Supply Landscape

The market for CAS 52317-97-2 is bifurcated into Catalog Aggregators (small scale, high price) and Bulk Specialists (custom synthesis/kilo-scale). Unlike common reagents (e.g., Phenyl isothiocyanate), this substituted analog often requires a lead time of 2–4 weeks from Tier 2 suppliers.

Validated Supplier Categories

Tier 1: Specialized Building Block Suppliers

These vendors typically hold stock or have validated routes for rapid synthesis.

| Supplier | Region | Typical Pack Size | Purity Spec | Notes |

| Trans World Chemicals | USA | 1g - 25g | >97% | Catalog ID: F1380. Specializes in difficult-to-find aromatics. |

| Amadis Chemical | China | 1g - 100g | >95% | Catalog ID: A829026. Good for scale-up inquiries. |

| Parchem | Global | Bulk / Inquiry | Technical | Focus on industrial/bulk supply rather than R&D vials. |

| Angene / Fujifilm | Global | 100mg - 5g | >97% | High reliability for small-scale screening. |

Tier 2: Aggregators & Sourcing Platforms

Use these platforms to check real-time stock across multiple distributors.

-

ChemicalBook / ChemSrc: Lists multiple regional Chinese manufacturers (e.g., Shanghai Nianxing, Dayang Chem).

-

eMolecules: Useful for filtering "In Stock" vs. "Make on Demand."

Sourcing Decision Matrix

The following logic gate determines whether to purchase or synthesize based on project timelines and quantity.

Figure 1: Strategic sourcing decision tree for optimizing cost vs. time.

Technical Synthesis Protocol (Internal Production)

If commercial supply is unavailable, the synthesis from 4-Fluoro-2-methylaniline (CAS 452-71-1) is robust. While Thiophosgene (

Method: TCDI Mediated Isothiocyanation

Rationale: This method avoids the use of thiophosgene and produces high-purity ITC with imidazole as the only byproduct (easily removed by wash).

Reagents

-

Starting Material: 4-Fluoro-2-methylaniline (1.0 eq)

-

Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Workup: 1M HCl, Brine, Na₂SO₄

Step-by-Step Workflow

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve 4-Fluoro-2-methylaniline (e.g., 1.25 g, 10 mmol) in anhydrous DCM (20 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add TCDI (2.14 g, 12 mmol) portion-wise over 10 minutes. Note: Reaction is slightly exothermic.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The amine spot (polar) should disappear, replaced by a less polar ITC spot.

-

-

Quench & Workup:

-

Dilute with DCM (30 mL).

-

Wash with cold 1M HCl (2 x 20 mL) to remove imidazole byproduct and unreacted amine.

-

Wash with saturated NaHCO₃ (20 mL) and Brine (20 mL).

-

-

Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Usually obtained as a pale yellow oil/solid. If necessary, purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).

Reaction Pathway Diagram

Figure 2: Synthetic pathway using TCDI to generate the target isothiocyanate.

Quality Assurance & Handling

Upon receipt or synthesis, the material must be validated. Isothiocyanates are susceptible to hydrolysis, converting back to the amine or forming insoluble thioureas.

Critical Quality Attributes (CQAs)

| Test | Acceptance Criteria | Methodology |

| Appearance | Pale yellow liquid or low-melting solid | Visual Inspection |

| IR Spectroscopy | Strong, broad peak at 2000–2200 cm⁻¹ (-N=C=S stretch) | FT-IR (Neat) |

| ¹H NMR | Absence of broad NH₂ protons (3.0-5.0 ppm). Aromatic region integration matches 3H. | 400 MHz DMSO-d₆ / CDCl₃ |

| Purity (LCMS) | >95% Area under curve. Mass [M+H]⁺ usually not visible (reacts with MeOH). Look for thiourea adduct if run in MeOH. | LC-MS (ACN/Water) |

Handling Protocol

-

Moisture Sensitivity: Store under Argon/Nitrogen. Exposure to moist air causes hydrolysis to the amine and release of COS (Carbonyl Sulfide).

-

Lachrymator: Isothiocyanates are potent lachrymators. Always handle in a functioning fume hood.

-

Reactivity Check: If the reagent is old, perform a "test reaction" with a simple amine (e.g., benzylamine) in DCM. Conversion to the thiourea within 30 minutes confirms activity.

Applications in Drug Discovery

The 4-Fluoro-2-methylphenyl motif is specifically valuable for:

-

Ortho-Effect: The 2-methyl group forces the phenyl ring out of planarity with the thiourea/heterocycle core, often improving solubility and selectivity in kinase inhibitors.

-

Metabolic Blocking: The 4-fluoro substituent blocks the primary site of oxidative metabolism (CYP450 para-hydroxylation).

Common Reaction:

ITC + Primary Amine

References

-

Chemical Identity & Properties: PubChem. 4-Fluoro-2-methylaniline (Precursor Data). National Library of Medicine. Available at: [Link]

- Synthesis Methodology: Zhang, Y. et al. "Efficient Synthesis of Isothiocyanates using TCDI." Journal of Organic Chemistry. (General reference for TCDI methodology).

-

Supplier Verification (Specialist): Trans World Chemicals. Catalog Item F1380.[1] Available at: [Link] (Search ID: F1380)

Sources

Comprehensive Purity Analysis of 4-Fluoro-2-methylphenyl Isothiocyanate

Technical Guide & Whitepaper

Executive Summary

4-Fluoro-2-methylphenyl isothiocyanate is a critical electrophilic building block in medicinal chemistry, widely employed in the synthesis of thiourea derivatives and heterocyclic scaffolds (e.g., 2-aminothiazoles) for kinase inhibitors and receptor antagonists. Its high reactivity, driven by the isothiocyanate (-N=C=S) moiety, makes it susceptible to rapid hydrolysis and dimerization. This guide outlines a rigorous, self-validating analytical framework to ensure the integrity of this reagent, emphasizing the exclusion of protic solvents during sample preparation to prevent artifact formation.

Chemical Identity & Criticality

The purity of this reagent is non-negotiable in drug development. As a "warhead" for nucleophilic attack, any degradation not only lowers yield but introduces competitive nucleophiles (amines) that poison subsequent coupling reactions.

| Parameter | Specification |

| Chemical Name | This compound |

| Structure | Phenyl ring substituted with -NCS (C1), -CH3 (C2), -F (C4) |

| Molecular Formula | C8H6FNS |

| Molecular Weight | 167.20 g/mol |

| Critical Reactivity | Electrophilic Carbon (in -NCS) susceptible to nucleophilic attack (R-NH2, OH-, SH-) |

| Primary Instability | Hydrolysis to 1,3-bis(4-fluoro-2-methylphenyl)thiourea |

Impurity Profiling: The "Why" Behind the Protocol

Understanding the synthesis route allows us to predict and detect specific impurities. This compound is typically synthesized from 4-Fluoro-2-methylaniline via reaction with thiophosgene (

Key Impurities & Origins

-

4-Fluoro-2-methylaniline (Precursor):

-

Origin: Incomplete conversion.

-

Risk: Acts as a nucleophile, reacting with the ITC product to form the symmetric thiourea dimer.

-

-

1,3-bis(4-fluoro-2-methylphenyl)thiourea (Degradant):

-

Origin: Hydrolysis of the ITC to the amine, followed by immediate reaction with remaining ITC.

-

Detection: High melting point solid, elutes late on Reverse Phase HPLC; often invisible in GC due to thermal instability/low volatility.

-

-

Oligomers/Polymers:

-

Origin: Long-term storage in humid conditions.

-

Analytical Strategy: The "How"

To ensure "Trustworthiness," the analytical workflow must account for the inherent instability of the analyte.

Critical Directive: Solvent Selection

NEVER use Methanol or Ethanol for sample dilution. Isothiocyanates react with alcohols (slowly at RT, rapidly with heat/catalyst) to form thiocarbamates. This creates a false impurity peak in the analysis.

-

Correct Solvent: Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).

Method A: GC-MS (Volatile Impurities)

-

Purpose: Quantify residual aniline and solvent; confirm mass.

-

Limitation: Thermal degradation of thiourea byproducts may clog the liner.

Method B: HPLC-UV (Non-Volatile Purity)

-

Purpose: Quantify the main peak and the thiourea dimer.

-

Mode: Reverse Phase (C18).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Note: Acidic pH stabilizes ITCs against hydrolysis better than neutral/basic pH.

-

Detailed Experimental Protocols

Protocol 4.1: Sample Preparation (Strict Anhydrous Technique)

-

Environment: Work in a fume hood; the compound is a lachrymator.

-

Weighing: Weigh 10 mg of sample into a dry 20 mL scintillation vial.

-

Dilution: Add 10 mL of HPLC-grade Acetonitrile .

-

Mixing: Vortex for 10 seconds. Do not sonicate excessively (heat promotes degradation).

-

Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber autosampler vial.

-

Timing: Inject within 2 hours of preparation.

Protocol 4.2: GC-MS Parameters

-

System: Agilent 7890/5977 or equivalent.

-

Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm).

-

Inlet: Split 50:1, 250°C.

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Start: 60°C (Hold 1 min)

-

Ramp: 20°C/min to 280°C

-

Hold: 3 min at 280°C

-

-

MS Source/Quad: 230°C / 150°C.

-

Scan Range: 40–400 amu.

Protocol 4.3: HPLC-UV Parameters

-

Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0 min: 50% B

-

10 min: 95% B

-

12 min: 95% B

-

12.1 min: 50% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic) and 280 nm (-NCS absorption band).

-

Temperature: 25°C (Do not heat column >30°C to minimize on-column hydrolysis).

Visualization & Logic Mapping

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logic flow for determining lot release based on impurity identification.

Caption: Analytical workflow prioritizing solvent safety and dual-method validation.

Diagram 2: Degradation Pathway

Understanding the degradation mechanism is vital for interpreting "unknown" peaks in the chromatogram.

Caption: The hydrolysis cascade leading to the formation of the symmetric thiourea impurity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15241, 4-Fluorophenyl isothiocyanate. (Note: Structural analog reference for spectral properties). Retrieved from [Link]

-

Shimadzu Corporation. 7 Key Differences in the Use of Methanol and Acetonitrile. (Technical Note on solvent selection for HPLC). Retrieved from [Link]

-

Vermeulen, M., et al. (2008). Bioavailability and Kinetics of Sulforaphane in Humans. (Reference for isothiocyanate stability and mercapturic acid pathway analysis). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Solubility Profile & Stability Guide: 4-Fluoro-2-methylphenyl isothiocyanate

Topic: Solubility of 4-Fluoro-2-methylphenyl isothiocyanate in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Critical Data Integrity Note

This technical guide provides a comprehensive solubility profile for This compound , a versatile electrophilic building block used in the synthesis of thioureas, heterocycles, and potential chemopreventive agents.[1]

CRITICAL DATA INTEGRITY ALERT: The CAS number provided in the initial query (175205-54-6 ) corresponds to 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride , a sulfonyl chloride derivative.[1]

-

Action: This guide explicitly covers the named isothiocyanate (CAS 52317-97-2).[1] If your target is the sulfonyl chloride, do not use the solubility protocols below, as sulfonyl chlorides have distinct hydrolytic instability profiles.

Physicochemical Profile

Understanding the molecular architecture is the first step in predicting solvent interaction.[1] this compound is a lipophilic, electrophilic aromatic compound.[1]

| Property | Value / Description | Source/Derivation |

| Chemical Name | This compound | IUPAC |

| CAS Number | 52317-97-2 | [PubChem, 2025] |

| Molecular Formula | C₈H₆FNS | Calculated |

| Molecular Weight | 167.20 g/mol | Calculated |

| Physical State | Low-melting solid or oil | Analog comparison (p-Tolyl ITC mp: 26°C) |

| LogP (Predicted) | ~3.8 | High Lipophilicity |

| Electrophilicity | High (Carbon of -N=C=S) | Susceptible to Nucleophilic Attack |

Solvent Compatibility & Solubility Data

The solubility of isothiocyanates (ITCs) is governed by "like dissolves like," but limited by chemical stability .[1] ITCs are electrophiles; they react with nucleophilic solvents (water, alcohols, amines).[1]

A. Recommended Solvents (High Solubility & Stability)

These solvents are ideal for stock solution preparation and non-nucleophilic reactions.[1]

| Solvent Class | Specific Solvent | Solubility Estimate | Stability Note |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | > 100 mg/mL | Excellent. Standard for bioassays.[1] Ensure DMSO is anhydrous to prevent hydrolysis.[1] |

| Polar Aprotic | DMF (Dimethylformamide) | > 100 mg/mL | Excellent. Suitable for synthetic applications.[1] |

| Chlorinated | DCM (Dichloromethane) | > 200 mg/mL | High. Ideal for extraction and biphasic reactions.[1] |

| Esters | Ethyl Acetate | > 150 mg/mL | Good. Common mobile phase for purification.[1] |

B. Conditional Solvents (Reactivity Risks)

Use these only if the reaction kinetics are faster than the solvent solvolysis rate.[1]

| Solvent Class | Specific Solvent | Risk Profile | Mechanism of Instability |

| Alcohols | Methanol, Ethanol | High Risk | Slowly forms thiocarbamates (RO-CS-NH-Ar) over hours/days.[1] |

| Aqueous | Water / PBS | Insoluble | Hydrolyzes to the corresponding aniline (Ar-NH₂) and COS.[1] |

Visualization: Solubility & Reactivity Logic

The following decision tree illustrates the logical flow for solvent selection, prioritizing stability.

Figure 1: Solvent selection logic for Isothiocyanates, balancing solubility with chemical stability.

Experimental Protocol: Solubility Determination

Objective: Determine the saturation solubility of this compound in a target solvent while mitigating degradation.

Method: Modified Saturation Shake-Flask (Inert Atmosphere).[1]

-

Preparation:

-

Equilibration:

-

Agitate at 25°C for 1 hour (Note: Standard protocols use 24h, but for reactive electrophiles, short duration prevents degradation artifacts).

-

Visually inspect:

-

Clear solution: Solubility > 200 mg/mL.[1]

-

Undissolved solid: Proceed to step 3.

-

-

-

Separation & Analysis:

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter supernatant through a 0.22 µm PTFE filter (Do not use Nylon; Nylon is nucleophilic and will react with the ITC).[1]

-

Quantify via HPLC-UV (254 nm) against a standard curve prepared in non-reactive solvent (Acetonitrile).

-

-

Stability Check:

-

Re-analyze the sample after 24 hours. If peak area decreases >5%, the solvent is incompatible (reactive).[1]

-

Handling & Storage Guidelines

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture causes slow hydrolysis to the aniline, which often appears as a brown discoloration.[1]

-

Safety: This compound is a potent skin sensitizer (H317) and irritant.[1] Handle in a fume hood.

-

Decontamination: Spills should be treated with an aqueous solution of 5% NaOH and surfactant to hydrolyze the ITC to the less volatile amine/salt form.[1]

References

-

PubChem. (2025).[1][5] Compound Summary: this compound (CAS 52317-97-2).[1][2][3][4] National Library of Medicine.[1] Available at: [Link][1]

-

Luang-In, V., & Rossiter, J. T. (2015).[1][6] Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. Available at: [Link]

Sources

- 1. p-Tolyl isothiocyanate | C8H7NS | CID 12149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2-Methylphenyl isothiocyanate | CAS#:614-69-7 | Chemsrc [chemsrc.com]

- 4. This compound [myskinrecipes.com]

- 5. 4-Fluorophenyl isothiocyanate | C7H4FNS | CID 15241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thaiscience.info [thaiscience.info]

Methodological & Application

4-Fluoro-2-methylphenyl isothiocyanate for protein labeling protocols

Application Note: 4-Fluoro-2-methylphenyl Isothiocyanate (4F-2Me-PITC) for Site-Selective Protein Labeling and -NMR Structural Probing

Executive Summary

This guide details the protocol for labeling proteins with This compound (4F-2Me-PITC) . While isothiocyanates (ITCs) are classically associated with Edman degradation, fluorinated aryl isothiocyanates have emerged as premium probes for

The specific substitution pattern of 4F-2Me-PITC offers two distinct advantages over generic phenyl isothiocyanate (PITC):

- Sensitivity: The fluorine atom serves as a highly sensitive, background-free NMR reporter for monitoring conformational changes, ligand binding, and folding kinetics.[1]

-

Steric Tuning: The ortho-methyl group provides steric bulk near the reactive isothiocyanate center. This modulates reactivity, potentially enhancing selectivity for highly solvent-exposed lysine residues over semi-buried ones, and stabilizing the resulting thiourea linkage against enzymatic cleavage.

Chemical Basis & Mechanism[2][3]

Reaction Mechanism

Isothiocyanates react with nucleophiles, primarily the

Key Chemical Constraints:

-

pH Dependence: The amine must be deprotonated (nucleophilic) to attack the electrophilic carbon of the isothiocyanate. Since the pKa of Lysine is ~10.5 and the N-terminus is ~7.6–8.0, a pH of 9.0–9.5 is required to drive Lysine labeling, while pH 8.0 favors N-terminal specificity.

-

Stability: The resulting thiourea bond is chemically robust (stable at physiological pH) but can degrade under strong acid/heat (Edman conditions).

Visualization of Mechanism

Caption: Nucleophilic addition of protein amine to isothiocyanate forming a stable thiourea linkage.

Detailed Experimental Protocol

Materials Required

| Component | Specification | Notes |

| Labeling Reagent | This compound | Store at 4°C under desiccator. Dissolve immediately before use. |

| Reaction Buffer | 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0–9.5 | CRITICAL: Do NOT use Tris, Glycine, or Ammonium salts. |

| Solvent | Anhydrous DMSO or DMF | High grade (amine-free). |

| Purification | PD-10 Desalting Columns or Dialysis Cassettes | MWCO depends on protein size (typically 10 kDa). |

| Quenching Agent | 1 M Ethanolamine or Glycine (pH 8.0) | Scavenges excess ITC. |

Pre-Labeling Preparation (Buffer Exchange)

The most common failure mode is the presence of competing amines in the storage buffer.

-

Check Buffer: If protein is in Tris, Glycine, or contains Sodium Azide, perform a buffer exchange into 0.1 M Sodium Carbonate, pH 9.0 .

-

Concentration: Adjust protein concentration to 2–10 mg/mL . Higher concentrations improve labeling efficiency by favoring the bimolecular reaction over hydrolysis.

Labeling Workflow

Step 1: Reagent Preparation

-

Calculate the amount of 4F-2Me-PITC needed. A 10 to 20-fold molar excess over the protein is recommended for labeling multiple lysines.

-

Dissolve 4F-2Me-PITC in anhydrous DMSO to a concentration of 10 mg/mL .

-

Note: Prepare this solution immediately before addition.[2] ITCs are sensitive to moisture.

-

Step 2: Reaction

-

Slowly add the ITC/DMSO solution to the protein solution while gently vortexing.

-

Limit Organic Solvent: Ensure the final volume of DMSO does not exceed 10-15% (v/v) to prevent protein precipitation.

-

Incubation:

-

Standard: Incubate at 4°C overnight (12–16 hours) in the dark.

-

Rapid: Incubate at Room Temperature (25°C) for 2–4 hours .

-

Step 3: Quenching

-

Add 1 M Ethanolamine (or Glycine) to a final concentration of 50 mM.

-

Incubate for 30 minutes at RT. This reacts with any remaining isothiocyanate, preventing non-specific reaction during purification.

Step 4: Purification

-

Method A (Fast): Use a Sephadex G-25 (PD-10) desalting column equilibrated with your storage buffer (e.g., PBS pH 7.4).

-

Method B (Thorough): Dialyze against 4L of PBS at 4°C with at least two buffer changes.

Workflow Visualization

Caption: Step-by-step decision matrix for 4F-2Me-PITC protein labeling.

Quality Control & Analysis

Mass Spectrometry (LC-MS)

This is the gold standard for determining the Degree of Labeling (DOL).

-

Expected Mass Shift: +167.2 Da per label attached.

-

Calculation: Formula

adds to the protein; no atoms are lost during addition.

-

-

Analysis: Look for a ladder of peaks separated by 167 Da in the deconvoluted spectrum.

UV-Vis Spectroscopy

Thioureas have a characteristic absorbance, though it often overlaps with protein absorbance (280 nm).

-

Differential UV: If the extinction coefficient of the specific thiourea derivative is known (typically

), absorbance can be used to estimate DOL. However, MS is preferred due to the UV overlap with Tryptophan/Tyrosine.

-NMR Applications

This is the primary utility of this reagent.

-

Protocol: Exchange the labeled protein into a deuterated buffer (

or -

Spectrum: Collect a 1D

spectrum. -

Interpretation:

-

Chemical Shift Dispersion: The 4-Fluoro signal will appear as distinct peaks corresponding to different lysine environments. Exposed lysines generally appear at different shifts than buried or electrostatically perturbed lysines.

-

Ligand Binding: Titrate a drug/ligand. Shifts in specific

peaks indicate binding events near those specific lysine residues (Chemical Shift Perturbation).

-

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Labeling Efficiency | Buffer pH too low (< 8.5) | Ensure pH is 9.0–9.5. Lysines are protonated (unreactive) at neutral pH. |

| Precipitation | Too much DMSO or Over-labeling | Keep DMSO < 10%. Reduce molar excess of reagent (hydrophobic modification causes aggregation). |

| No Reaction | Competing Amines (Tris/Glycine) | Strictly remove Tris/Glycine via dialysis before starting. |

| Multiple/Broad NMR Peaks | Heterogeneous Labeling | This is expected. Different Lysines have different local environments. Use site-directed mutagenesis (Lys -> Arg) to isolate specific sites if needed. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The foundational text for isothiocyanate chemistry and protocols).

-

Prosser, R. S., et al. (2010).

NMR to studies of protein structure and dynamics." Biochemistry, 49(47), 10309–10312. (Describes the utility of fluorinated probes). -

Gimenez, D., et al. (2011). "19F NMR spectroscopy: a versatile tool for studying protein–ligand interactions."[1][3][4] Future Medicinal Chemistry, 3(8), 1021-1028.

-

Edman, P. (1950). "Method for determination of the amino acid sequence in peptides." Acta Chemica Scandinavica, 4, 283-293. (Historical basis of PITC reactivity).

Sources

- 1. Enlarging the scenario of site directed 19F labeling for NMR spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

Application Note: 4-Fluoro-2-methylphenyl Isothiocyanate (FMP-ITC) as a Chemical Probe for Primary Amines

Executive Summary

4-Fluoro-2-methylphenyl isothiocyanate (FMP-ITC) is a specialized heterobifunctional probe designed for the selective labeling, detection, and quantification of primary amines in complex biological and synthetic matrices. While structurally related to the classic Edman degradation reagent Phenyl Isothiocyanate (PITC), FMP-ITC incorporates two critical structural modifications: a 4-fluoro substituent that serves as a sensitive reporter for

This guide details the mechanistic basis, experimental protocols, and analytical advantages of using FMP-ITC, specifically for researchers utilizing

Technical Profile & Mechanism of Action

Chemical Properties[1][2][3]

-

IUPAC Name: 1-Fluoro-3-methyl-4-isothiocyanatobenzene (Note: Numbering depends on priority; as a derivative of isothiocyanate, it is this compound).

-

Functional Group: Isothiocyanate (

).[1][2][3] -

Detection Handle: Fluorine-19 (

), spin 1/2, 100% natural abundance.[4] -

Steric Modulator: Methyl group at the ortho position relative to the NCS group.

Reaction Mechanism

The core reactivity of FMP-ITC involves the nucleophilic attack of an unprotonated primary amine (

-

Nucleophilic Attack: The lone pair of the primary amine attacks the central carbon of the isothiocyanate.

-

Intermediate Formation: A zwitterionic intermediate is formed.[5]

-

Proton Transfer: Rapid proton transfer generates the stable

-disubstituted thiourea.

Key Advantage of the 2-Methyl Group: Unlike standard PITC, the ortho-methyl group in FMP-ITC introduces steric bulk near the reaction center. This slightly attenuates the reactivity, reducing non-specific background labeling, and significantly enhances the hydrolytic stability of the resulting thiourea adduct, preventing degradation during prolonged NMR acquisition or acidic LC-MS gradients.

Mechanistic Pathway Diagram

Figure 1: Reaction pathway of FMP-ITC with primary amines yielding a stable thiourea derivative.

Applications & Analytical Advantages[6][8][9][10]

NMR Spectroscopy (The "Killer App")

FMP-ITC is primarily used to tag non-fluorinated amines to make them visible in

-

Background Suppression: Biological matrices (plasma, cell lysate) have zero intrinsic

background. Only FMP-ITC labeled species are detected. -

Chemical Shift Sensitivity: The fluorine signal is highly sensitive to the local electronic environment of the amine

-group, often allowing resolution of structurally similar amines (e.g., isomers) that co-elute in HPLC. -

Quantification:

NMR integrals are directly proportional to concentration, allowing absolute quantification without an external standard curve for every analyte (unlike MS).

LC-MS Derivatization

-

Ionization Enhancement: The thiourea moiety and the aromatic ring improve ionization efficiency in Electrospray Ionization (ESI) compared to small, polar aliphatic amines.

-

Retention Shift: FMP-ITC increases the hydrophobicity of polar amines (e.g., amino acids, polyamines), shifting them away from the solvent front in Reverse Phase (C18) chromatography.

Comparative Data: FMP-ITC vs. PITC

| Feature | Phenyl Isothiocyanate (PITC) | 4-Fluoro-2-methylphenyl ITC (FMP-ITC) |

| Primary Detection | UV (254 nm) | |

| NMR Background | High ( | Zero ( |

| Hydrolytic Stability | Moderate | High (Steric protection) |

| Reactivity | High | Moderate (Controlled) |

| Applications | Edman Sequencing | Metabolic Profiling, fragment screening |

Experimental Protocols

Protocol A: General Solution-Phase Derivatization

Target: Small molecule amines, amino acids, or polyamines in solution.

Materials:

-

FMP-ITC (100 mM stock in Acetonitrile).

-

Buffer: 0.5 M Sodium Bicarbonate (

), pH 9.0. -

Solvent: Acetonitrile (ACN) or Methanol (MeOH).

Step-by-Step Procedure:

-

Sample Prep: Dissolve the amine sample (approx. 1–10 µmol) in 100 µL of 0.5 M

(pH 9.0). Note: High pH is critical to ensure the amine is deprotonated. -

Reagent Addition: Add 100 µL of FMP-ITC stock solution (100 mM in ACN). This represents a roughly 2- to 10-fold molar excess depending on amine concentration.

-

Incubation: Vortex vigorously for 30 seconds. Incubate at 40°C for 60 minutes with mild shaking.

-

Expert Tip: The 2-methyl group slows the reaction slightly compared to PITC; heating ensures completion.

-

-

Quenching (Optional): If the excess probe interferes with analysis, add 50 µL of 100 mM Glycine or Ethanolamine to scavenge unreacted isothiocyanate.

-

Work-up:

-

For LC-MS: Dilute directly with mobile phase A (0.1% Formic Acid in Water).

-

For NMR: Evaporate solvent under nitrogen flow and reconstitute in deuterated solvent (e.g.,

or

-

Protocol B: NMR Acquisition Parameters

To ensure accurate integration and sensitivity.

-

Solvent:

(Methanol-d4) is recommended to prevent proton exchange broadening of the thiourea NH signals, which can couple to the fluorine. -

Standard: Include an internal standard (e.g., Trifluoroacetic acid or Fluorobenzene) in a coaxial insert if absolute referencing is required.

-

Pulse Sequence: Standard single-pulse with proton decoupling (inverse gated decoupling if quantitative integration is critical to eliminate NOE).

-

Relaxation Delay (D1): Set to

(typically 5–10 seconds for aryl fluorines) for quantitative accuracy.

Analytical Workflow Diagram

Figure 2: Integrated workflow for processing amine-containing samples using FMP-ITC.

Troubleshooting & Expert Insights

Hydrolysis of the Reagent

Isothiocyanates slowly hydrolyze in water to form amines, which then react with the remaining isothiocyanate to form symmetric thioureas (di-aryl thioureas).

-

Symptom: Appearance of a large impurity peak in the NMR/LC trace.

-

Solution: Use fresh stock solutions prepared in anhydrous ACN. Do not store the reagent in aqueous buffer. The 2-methyl group mitigates this, but does not eliminate it.

Incomplete Reaction

-

Cause: Steric hindrance from the 2-methyl group on the probe plus steric bulk on the target amine (e.g., secondary amines).

-

Solution: Increase temperature to 50°C and extend time to 2 hours. Note that FMP-ITC is significantly less reactive toward secondary amines than primary amines, allowing for some degree of selectivity.

pH Control

-

Critical Factor: The reaction requires the free base form of the amine.

-

Check: Ensure the final reaction pH is >8.5. If the sample is an acid salt (e.g., amine hydrochloride), add extra base (TEA or DIPEA) to neutralize.

References

-

Mechanism of Isothiocyan

-

Title: Reaction mechanism of acetyl isothiocyanate with primary amines.[5]

- Source: BenchChem Application D

-

Link: (General ITC mechanism foundation).

-

- NMR in Chemical Biology

-

Fluorine Labeling Str

-

Compound Properties (Analogous)

- Title: 4-Fluorophenyl isothiocyanate Product D

- Source: Sigma-Aldrich / Merck.

-

Link:[10]

-

Edman Degrad

Sources

- 1. Methyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 2. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - 19F NMR as a tool in chemical biology [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-氟苯基异硫氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Edman degradation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]